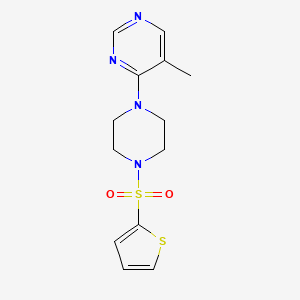

5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Description

5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 5 and a piperazine moiety at position 2. The piperazine is further substituted with a thiophene-2-sulfonyl group, introducing both electron-withdrawing and aromatic properties. This structural framework is common in medicinal chemistry, particularly in targeting receptors such as 5-HT7 or enzymes like histone deacetylases (HDACs). The compound’s design likely aims to optimize binding affinity, selectivity, and pharmacokinetic properties through strategic substitution patterns .

Properties

IUPAC Name |

5-methyl-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c1-11-9-14-10-15-13(11)16-4-6-17(7-5-16)21(18,19)12-3-2-8-20-12/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVBRZJFPJHBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation using methyl iodide or a similar methylating agent.

Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

Sulfonylation: The final step involves the sulfonylation of the piperazine ring with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes to enhance yield and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophen-2-ylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions, affecting the pyrimidine ring or the sulfonyl group.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or as an antimicrobial agent.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the pyrimidine and piperazine rings.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, potentially allowing the compound to bind to receptor sites in the brain. The thiophen-2-ylsulfonyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrimidine-based compounds are frequently modified to enhance bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Binding Affinity

- Position 5 Substitution: In 5-HT7 antagonists (e.g., 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine), a substituent at position 5 (e.g., methyl in the target compound) is detrimental to binding affinity, as shown by SAR studies . However, for HDAC-targeting compounds (e.g., 5-chloro-4-((substituted phenyl)amino)pyrimidines), position 5 substitutions like chlorine are tolerated and may enhance interactions with the enzyme’s active site .

- Piperazine Modifications: The thiophene-2-sulfonyl group in the target compound contrasts with methanesulfonyl () or phenylmethanesulfonyl () groups.

Pharmacokinetic Considerations

- Thiophene as a Bioisostere : Thiophene rings are often used to replace phenyl groups to enhance metabolic stability while maintaining aromatic interactions. This substitution could reduce oxidative metabolism compared to benzene-containing analogs .

- Sulfonyl Groups : The thiophene-2-sulfonyl moiety may improve solubility relative to alkyl sulfonyl groups (e.g., methanesulfonyl in ), balancing lipophilicity for better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.